Methyl 2,3-dimethylquinoxaline-6-carboxylate
Description
Evolution of Quinoxaline Chemistry
Quinoxaline derivatives originated from early 20th-century studies on benzannulated diazines. The foundational Korner and Hinsberg methods established protocols for synthesizing quinoxalines through condensation reactions between 1,2-diketones and 1,2-diamines. These methods enabled systematic exploration of substitution patterns, with early research focusing on halogenated and amino-substituted variants for dye chemistry. The discovery of quinoxaline’s bioisosteric relationship with quinoline and naphthalene in the 1970s spurred medicinal applications, particularly after the identification of抗菌 and antiparasitic activities.
Modern synthetic strategies, such as iron-catalyzed oxidative coupling and transition-metal-mediated annulations, have expanded access to complex quinoxaline architectures. For example, Hong et al. demonstrated that iron complexes facilitate the synthesis of pyrrolo[1,2-a]quinoxalines via tandem oxidation and Pictet-Spengler cyclization. These advances directly enable the functionalization of positions critical to Methyl 2,3-dimethylquinoxaline-6-carboxylate’s structure.
Table 1: Key Milestones in Quinoxaline Synthesis
Properties
IUPAC Name |
methyl 2,3-dimethylquinoxaline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-8(2)14-11-6-9(12(15)16-3)4-5-10(11)13-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDDLQPHCCROKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethylquinoxaline-6-carboxylate typically involves the reaction of appropriate quinoxaline derivatives with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the quinoxaline ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethylquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoxaline derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Methyl 2,3-dimethylquinoxaline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2,3-dimethylquinoxaline-6-carboxylate involves binding to the ribosomal RNA in bacterial cells, thereby inhibiting translation and protein synthesis . This inhibition leads to the disruption of essential cellular processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of 2,3-Dimethylquinoxaline Derivatives
Biological Activity
Methyl 2,3-dimethylquinoxaline-6-carboxylate (MDMQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and anticancer properties. This article explores the biological activity of MDMQC, presenting detailed findings from various studies, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
MDMQC is a derivative of quinoxaline, characterized by a methyl group at positions 2 and 3 and a carboxylate group at position 6. The synthesis of MDMQC typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions, yielding high purity products suitable for biological testing.
Antibacterial Activity
MDMQC has demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of protein synthesis by binding to ribosomal RNA in bacterial cells, effectively disrupting the translation process.
Table 1: Antibacterial Efficacy of MDMQC
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that MDMQC could be a candidate for developing new antibacterial agents, particularly in an era of rising antibiotic resistance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of MDMQC, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro assays have shown that MDMQC exhibits cytotoxic effects, with IC50 values comparable to established chemotherapeutics like sorafenib.
Table 2: Cytotoxic Effects of MDMQC on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 3.4 | Induction of apoptosis via caspase activation |
| MCF-7 | 2.2 | Cell cycle arrest at G2/M phase |
The compound's ability to induce apoptosis was further confirmed through western blot analyses showing increased levels of pro-apoptotic factors such as caspase-3 and BAX, alongside decreased levels of anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at various positions on the quinoxaline ring can significantly influence their potency.
Key Findings:
- Position 6 : The presence of the carboxylate group enhances solubility and bioavailability.
- Methyl Substituents : The addition of methyl groups at positions 2 and 3 increases lipophilicity, potentially improving cellular uptake .
Case Studies
- In Vivo Studies : A study evaluated the efficacy of MDMQC in animal models bearing tumors. Results indicated significant tumor reduction compared to control groups treated with saline.
- Combination Therapy : Research has explored the synergistic effects of MDMQC when combined with other chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
